Echothiophate iodide is a potent irreversible inhibitor of acetylcholinesterase, primarily utilized in ophthalmic applications. It is recognized as an effective treatment for glaucoma and certain types of strabismus, such as accommodative esotropia. The compound is commercially available under the trade name Phospholine Iodide. Its chemical structure is characterized by a complex arrangement that includes a phosphorothioate group, which is crucial for its biological activity.
Echothiophate iodide is classified as a small molecule drug and falls within the category of cholinergic agents. It functions by enhancing the effects of acetylcholine, a neurotransmitter involved in various physiological processes, particularly in the eye. The compound is derived from the reaction of diethyl chlorophosphate with 2-(dimethylamino)ethyl mercaptan, leading to its unique pharmacological properties.
The synthesis of echothiophate iodide can be achieved through several methods, with one notable process involving the following steps:
This eco-friendly synthesis avoids hazardous solvents and provides high-purity products, making it suitable for industrial applications.
Echothiophate iodide has the molecular formula and a molar mass of approximately 383.23 g/mol . The compound features a phosphorothioate backbone that contributes to its irreversible binding to acetylcholinesterase.
Echothiophate iodide primarily functions through its interaction with acetylcholinesterase. The mechanism involves covalent binding to the serine residue at the active site of the enzyme, leading to permanent inhibition:
The mechanism of action of echothiophate iodide as an acetylcholinesterase inhibitor can be summarized as follows:
Echothiophate iodide exhibits several notable physical and chemical properties:
Echothiophate iodide is primarily used in ophthalmology for:
Echothiophate iodide acts as an irreversible acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor through covalent phosphorylation of the catalytic serine residue (Ser203 in AChE; Ser198 in BChE) within the enzymes' active sites. The compound’s diethoxyphosphorylthio moiety forms a stable, tetrahedral transition state with serine, mimicking the acetylcholine intermediate but resistant to spontaneous hydrolysis. This inhibition is characterized by:
Echothiophate interacts distinctly with AChE and BChE due to structural differences in their active sites:
Table 1: Key Binding Parameters of Echothiophate for AChE vs. BChE
Parameter | AChE | BChE |
---|---|---|
Catalytic Serine | Ser203 | Ser198 |
Apparent K~d~ | ~0.2 μM | ~0.1 μM |
b factor (activation/inhibition) | <1 (Inhibition) | >1 (Activation) |
Key Stabilizing Residues | Trp86, Phe338 | Trp82, Asp70 |
The phosphoserine-echothiophate adduct exhibits exceptional stability due to:
Table 2: Echothiophate Resistance Profiles of Engineered BChE Mutants
Mutant | Residual Activity After 0.1 mM Echothiophate (%) | Mechanism of Resistance |
---|---|---|
Wild-type | 0% | Baseline susceptibility |
G117H | 76% | His117 facilitates hydrolytic water activation |
G117D | 79% | Altered active-site electrostatics |
G117R | Identified via screening (activity quantified) | Steric blockade of phosphorylation |
E197C | Reduced inhibition rate | Altered aging dynamics |
L125V | Reduced inhibition rate | Steric hindrance in acyl-binding pocket |
Synthesized enzyme variants leverage hydrolytic pathways to circumvent irreversible inhibition, demonstrating echothiophate’s role in probing catalytic flexibility [2] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7